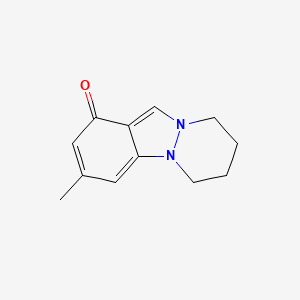
Nigeglanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigeglanine is a natural product found in Nigella sativa and Nigella glandulifera with data available.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Nigeglanine exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including bacteria and fungi. A study found that extracts containing this compound demonstrated efficacy against Candida albicans, a common fungal pathogen, highlighting its potential as an antifungal agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and asthma .
Anticancer Potential
this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines. This effect is believed to be linked to its ability to influence cell cycle regulation and promote programmed cell death .
Pharmacological Insights
Mechanism of Action
The pharmacological effects of this compound are attributed to its structural characteristics as an indazole derivative. Indazoles are known for their ability to interact with biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to inflammation and tumor growth .
Case Studies
Several case studies have documented the therapeutic applications of this compound. For instance, a clinical trial evaluating the effects of Nigella sativa extracts (which include this compound) on asthma patients reported significant improvements in symptoms and lung function . Another study focused on the hepatoprotective effects of this compound, demonstrating its potential to mitigate liver damage induced by toxic substances .
Synthesis and Structural Studies
The synthesis of this compound has been optimized to enhance yield and purity. A notable method involves a one-step synthesis from easily accessible precursors, allowing for the efficient production of this compound on a gram scale . Structural elucidation through crystallography has provided insights into its molecular configuration, which is crucial for understanding its biological activity .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C12H14N2O/c1-9-6-11-10(12(15)7-9)8-13-4-2-3-5-14(11)13/h6-8H,2-5H2,1H3 |
InChI Key |
FAGBILYNJCYFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CN3CCCCN3C2=C1 |
Synonyms |
nigeglanine nigeglanine hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















